4,6-二氨基间苯二酚二盐酸盐

概述

描述

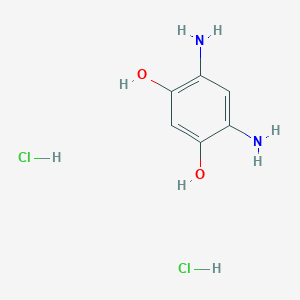

4,6-Diaminoresorcinol dihydrochloride (DRDH) is a chemical compound that serves as a crucial monomer in the synthesis of high-performance polymers such as poly(p-phenylene-2,6-benzobisoxazole) (PBO) fibers, which are known for their exceptional tensile strength, stiffness, and thermal stability . The compound is synthesized from various starting materials, including resorcinol and 1,2,3-trichlorobenzene, through a series of chemical reactions including sulfonation, nitration, hydrolysis, and catalytic hydrogenation .

Synthesis Analysis

The synthesis of DRDH involves multiple steps, starting with the sulfonation of resorcinol to produce 2,4,6-trisulfonateresorcine, followed by nitration to obtain 2-sulfonic-4,6-dinitroresorcine. Subsequent hydrolysis yields 4,6-dinitroresorcinol, which is then reduced to 4,6-diaminoresorcinol with a purity of over 99% . An alternative synthesis route starts with 1,2,3-trichlorobenzene, which undergoes nitration, hydrolysis, and catalytic hydrogenation to produce DRDH . Modifications to the traditional synthesis route have been proposed to overcome defects such as difficult operation control and contamination by inorganic salts .

Molecular Structure Analysis

The molecular structure of DRDH is characterized by the presence of two amino groups attached to a resorcinol ring. This structure is pivotal for its reactivity and ability to form polymers with high-performance properties . The compound's structure has been confirmed through various analytical techniques, including FTIR spectroscopy, elemental analysis, and NMR spectroscopy .

Chemical Reactions Analysis

DRDH is involved in several chemical reactions, particularly in the formation of polymers. It reacts with aromatic tetracarboxylic dianhydrides to form high Tg polyimides containing pendant phenolic hydroxyl groups through a one-step solution polymerization process . Additionally, DRDH is used to synthesize PBO by solution polycondensation with terephthalic acid in polyphosphoric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of DRDH are influenced by its molecular structure. It exhibits high solubility in amide solvents and dilute aqueous bases, and the polyimides derived from it show high glass transition temperatures and significant water uptake . The stabilization of DRDH from acids like hydrochloric acid and phosphoric acid has been studied to prevent its degradation and improve its handling characteristics . The recrystallization of DRDH in hydrochloric acid has been optimized to achieve high purity, which is essential for the synthesis of high-quality PBO fibers .

科学研究应用

合成和纯度

三氯苯合成:4,6-二氨基间苯二酚二盐酸盐可由 1,2,3-三氯苯合成。此过程涉及通过傅里叶变换红外光谱和元素分析等各种分析确认中间体和最终产物。在催化氢化步骤中使用磷酸水性介质代替乙酸-乙酸钠体系有效解决了无机盐的污染问题,从而为聚对苯撑苯并双噁唑(PBO)合成提供了高纯度单体 (Chao,2003 年)。

不同的合成方法:另一种从间苯二酚开始的合成方法包括磺化、硝化、水解和还原步骤,以达到超过 99% 的纯度。此方法提供了一种可靠的方法来合成具有更高纯度的 4,6-二氨基间苯二酚二盐酸盐 (Ye Dan-yin,2014 年)。

精制和在聚合物合成中的应用

- 在盐酸中重结晶:通过在盐酸中重结晶精制 4,6-二氨基间苯二酚有助于获得高纯度的二盐酸盐 (DRDH)。盐酸与粗晶体的体积比、重结晶时间和温度以及搅拌速度等因素在这个过程中至关重要。这种精制的 DRDH 对聚对苯撑-2,6-苯并双噁唑 (PBO) 纤维的合成至关重要 (Xia,2006 年)。

衍生物和稳定性

- 稳定的衍生物和应用:4,6-二氨基间苯二酚与一氧化碳的简便硫辅助羰基化反应产生了稳定的衍生物,可用于 ZYLON(PBO 纤维)的生产、储存和运输阶段。此过程以定量产率生成苯并[1,2-d:5,4-d']双-2(3H)-噁唑酮 (Mizuno 等人,2012 年)。

定量分析和酸稳定性

电导滴定定量分析:4,6-二氨基间苯二酚二盐酸盐的纯度可以使用电导滴定法准确分析。此方法提供了清晰的转折点和良好的重复性,RSD 小于 0.49% (Dai Li-jun,2004 年)。

聚合的酸稳定性:4,6-二氨基间苯二酚从盐酸和磷酸中稳定对于聚合特性至关重要。这种稳定的形式用于合成高分子量聚对苯撑苯并双噁唑 (PBO) (Han Zhe-wen,2009 年)。

安全和危害

未来方向

属性

IUPAC Name |

4,6-diaminobenzene-1,3-diol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.2ClH/c7-3-1-4(8)6(10)2-5(3)9;;/h1-2,9-10H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMOYHHELWKOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884916 | |

| Record name | 4,6-Diaminoresorcinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey or purple solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,6-Diaminoresorcinol dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4,6-Diaminoresorcinol dihydrochloride | |

CAS RN |

16523-31-2 | |

| Record name | 1,3-Benzenediol, 4,6-diamino-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Diaminoresorcinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 4,6-diamino-, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

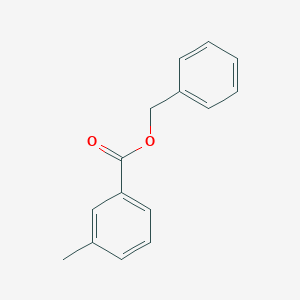

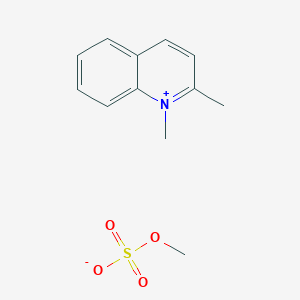

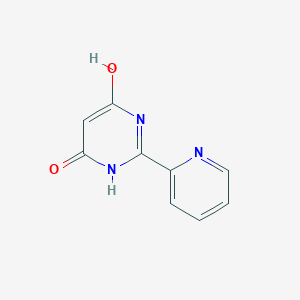

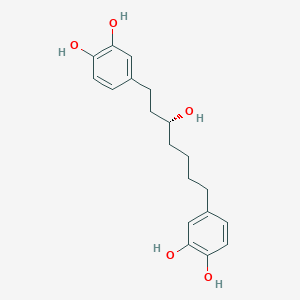

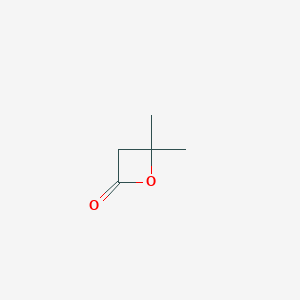

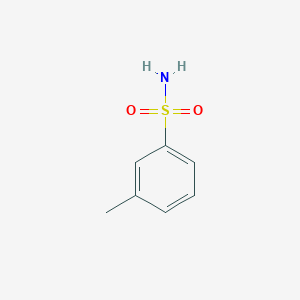

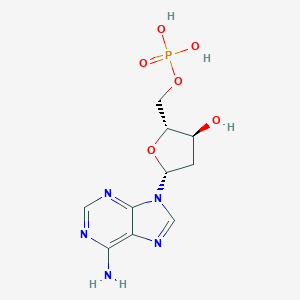

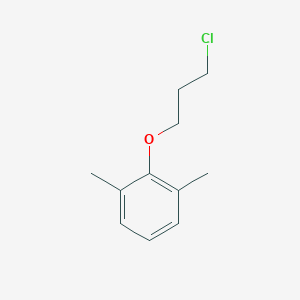

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)